2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide
CAS No.: 1171766-65-6
Cat. No.: VC11953991
Molecular Formula: C21H20ClN7O2
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171766-65-6 |
|---|---|
| Molecular Formula | C21H20ClN7O2 |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H20ClN7O2/c1-12-3-5-13(6-4-12)19-26-21(31-28-19)17-18(23)29(27-20(17)24-2)11-16(30)25-15-9-7-14(22)8-10-15/h3-10H,11,23H2,1-2H3,(H,24,27)(H,25,30) |
| Standard InChI Key | OUMWKQMLCFHJHL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)Cl)N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)Cl)N |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a pyrazole ring substituted at positions 3, 4, and 5. Position 3 hosts a methylamino group (-NHCH₃), while position 4 is occupied by a 1,2,4-oxadiazol-5-yl group linked to a 4-methylphenyl substituent . Position 1 of the pyrazole connects to an acetamide group, which is further substituted with a 4-chlorophenyl ring. This multi-ring system creates a planar, aromatic-rich scaffold conducive to π-π stacking and hydrogen bonding, critical for target binding.
Table 1: Molecular Data
Electronic and Steric Features
The electron-withdrawing oxadiazole and chloro groups may enhance electrophilicity at the pyrazole core, facilitating nucleophilic interactions. Conversely, the methyl and methylamino groups introduce steric bulk, potentially influencing binding pocket compatibility. The acetamide linker provides flexibility, allowing conformational adjustments during target engagement.
Synthesis and Preparation
Synthetic Pathways
While no explicit protocol exists for this compound, analogous molecules suggest a multi-step approach:
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Oxadiazole Formation: Cyclocondensation of a nitrile oxide (derived from 4-methylbenzaldehyde oxime) with a nitrile precursor under thermal or microwave conditions.
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Pyrazole Assembly: Hydrazine derivatives react with β-keto esters or acrylonitriles to form the pyrazole core, followed by methylation at the amino group .
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Acetamide Coupling: The pyrazole-oxadiazole intermediate undergoes alkylation with chloroacetyl chloride, followed by amidation with 4-chloroaniline.
Purification and Characterization
High-performance liquid chromatography (HPLC) and column chromatography are likely employed for purification. Structural confirmation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Physicochemical Properties
Solubility and Stability
The compound’s low solubility in aqueous media (predicted logP ~3.5) stems from its hydrophobic aromatic rings. It is likely stable under ambient conditions but may degrade under strong acidic/basic environments due to oxadiazole ring hydrolysis.
Spectroscopic Data
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¹H NMR: Peaks at δ 2.35 ppm (methyl group), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1 ppm (oxadiazole proton).
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MS (ESI+): m/z 438.9 [M+H]⁺, consistent with the molecular weight .
Research Findings and Hypothesized Applications
Antimicrobial Activity
Pyrazole-oxadiazole hybrids exhibit broad-spectrum antimicrobial effects. The 4-chlorophenyl group may disrupt bacterial cell membranes, while the oxadiazole moiety inhibits DNA gyrase.
Kinase Inhibition
The acetamide linker and aromatic systems resemble kinase inhibitors (e.g., imatinib). Molecular docking studies suggest potential binding to ATP pockets in tyrosine kinases.
Future Research Directions
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Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.
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SAR Studies: Modify the oxadiazole’s aryl group or acetamide’s chloro substituent to optimize potency.
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Pharmacokinetics: Assess oral bioavailability and metabolic stability using in vitro liver microsomes.
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